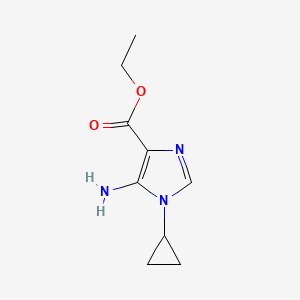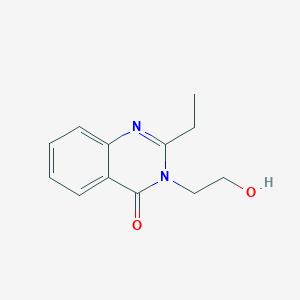
2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with ethyl and hydroxyethyl substituents, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzamide with ethyl acetoacetate, followed by cyclization and subsequent hydroxyethylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-Ethyl-3-(2-oxoethyl)quinazolin-4(3H)-one.
Reduction: Formation of 2-Ethyl-3-(2-hydroxyethyl)dihydroquinazolin-4(3H)-one.
Substitution: Formation of various substituted quinazolinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one
- 2-Ethyl-3-(2-methoxyethyl)quinazolin-4(3H)-one
- 2-Ethyl-3-(2-hydroxypropyl)quinazolin-4(3H)-one
Uniqueness
2-Ethyl-3-(2-hydroxyethyl)quinazolin-4(3H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and hydroxyethyl groups may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Propiedades
Número CAS |
135644-06-3 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
2-ethyl-3-(2-hydroxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O2/c1-2-11-13-10-6-4-3-5-9(10)12(16)14(11)7-8-15/h3-6,15H,2,7-8H2,1H3 |
Clave InChI |
PYUHZORCCAHZHF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=CC=CC=C2C(=O)N1CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
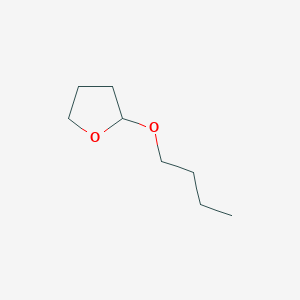



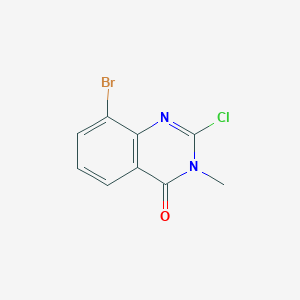
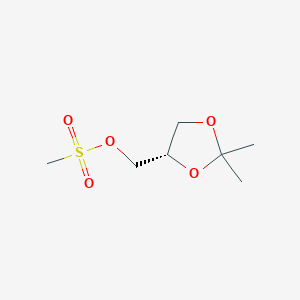

![3-{[(2-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8771040.png)

![Ethyl (3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B8771065.png)


